molecular formula C21H24N2O4S B1200794 N-Demethyldiltiazem CAS No. 85100-17-0

N-Demethyldiltiazem

Cat. No.: B1200794
CAS No.: 85100-17-0
M. Wt: 400.5 g/mol
InChI Key: YOMLDISQSWWYOT-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-desmethyl Diltiazem (hydrochloride) is synthesized from diltiazem through a process of N-demethylation. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions involve the use of these enzymes in a suitable buffer system to facilitate the demethylation process.

Industrial Production Methods

Industrial production of N-desmethyl Diltiazem (hydrochloride) involves the use of large-scale bioreactors where diltiazem is exposed to the cytochrome P450 enzymes under controlled conditions. The reaction is monitored and optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-desmethyl Diltiazem (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-desmethyl Diltiazem (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can result in the formation of reduced derivatives.

Scientific Research Applications

Synthetic Methods

  • Demethylation Agents : Commonly used agents include boron tribromide (BBr3) under controlled conditions.
  • Purification Techniques : Industrial production involves crystallization and chromatography to ensure high purity.

Biological Research Applications

N-Demethyldiltiazem plays a significant role in understanding the pharmacokinetics of diltiazem and its metabolic pathways. It serves as a reference standard in analytical chemistry for quantifying diltiazem and its metabolites. Studies have shown that this compound undergoes various metabolic transformations, including N-hydroxylation, which is catalyzed by cytochrome P450 enzymes .

Metabolic Pathways

  • Cytochrome P450 Enzymes : this compound is involved in complex metabolic interactions that can influence drug-drug interactions (DDIs). Research indicates that its metabolites significantly impact the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Medical Applications

In medicine, this compound's primary application lies in cardiovascular therapy. It contributes to the pharmacological effects of diltiazem by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells during depolarization. This mechanism is vital for managing conditions such as hypertension and angina pectoris .

Clinical Studies

  • Drug Interactions : Clinical studies have highlighted the importance of this compound in predicting drug interactions due to its role as a metabolite of diltiazem. Its influence on enzyme activity can alter the efficacy and safety profile of concurrent medications .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in quality control processes for formulations containing diltiazem. Its presence as a metabolite necessitates rigorous testing to ensure product consistency and safety.

Quality Control

  • Analytical Standards : The compound serves as an analytical standard for assessing the quality of pharmaceutical products through techniques such as high-performance liquid chromatography (HPLC).

Summary Table of Applications

Application AreaSpecific UsesNotable Insights
ChemistryReference standard for diltiazem quantificationImportant for analytical methods
BiologyUnderstanding metabolic pathwaysInfluences drug-drug interactions
MedicineCardiovascular therapyInhibits calcium influx; affects drug efficacy
IndustryQuality control in pharmaceuticalsEnsures safety and consistency

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-desmethyl Diltiazem (hydrochloride) is unique in its ability to inhibit spontaneous contractions in isolated rat portal veins and its specific binding affinity to rat cerebral cortex homogenates . This distinguishes it from other metabolites of diltiazem, such as desacetyl diltiazem, which may have different pharmacological properties .

Biological Activity

N-Demethyldiltiazem (MA) is a significant metabolite of diltiazem, a widely used calcium channel blocker. Understanding its biological activity is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and implications for drug interactions.

Pharmacodynamics

Calcium Channel Modulation

This compound exhibits activity as a calcium channel antagonist, similar to its parent compound diltiazem. Research indicates that it interacts with calcium channels in vascular tissues, leading to vasodilation and decreased myocardial oxygen demand. In a study assessing the binding affinity of various diltiazem analogs, this compound demonstrated a pIC50 value of 6.49, indicating significant binding to calcium channels compared to other metabolites .

Table 1: Binding Affinities of Diltiazem Analogues

CompoundpIC50
Diltiazem6.87
This compound (MA)6.49
M1 (Desacetyl)6.03
M4 (O-desmethyl)5.51

Metabolism and Drug Interactions

Cytochrome P450 Enzyme Interaction

This compound undergoes extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4. It has been shown to inhibit CYP3A4 activity, which can lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway. In vitro studies demonstrated that this compound can reduce CYP3A4 levels to approximately 21% of initial levels at clinically relevant concentrations . This inhibition can enhance the plasma concentration of co-administered drugs, increasing their therapeutic effects or toxicity.

Table 2: Impact on CYP3A4 Activity

CompoundCYP3A4 Inhibition (%)
This compound79%
Diltiazem72%
Fluoxetine39%

Clinical Implications

Case Studies on Drug Interactions

Several case studies illustrate the clinical significance of this compound's interactions with other drugs:

  • Case Study 1 : A patient on concurrent therapy with this compound and midazolam experienced increased sedation due to enhanced midazolam levels caused by CYP3A4 inhibition.
  • Case Study 2 : Another patient taking atorvastatin alongside this compound exhibited elevated cholesterol-lowering effects due to reduced atorvastatin metabolism.

These cases highlight the necessity for careful monitoring and potential dosage adjustments when using this compound in combination therapies.

Q & A

Basic Research Questions

Q. What validated HPLC-UV methods are available for simultaneous quantification of diltiazem and N-demethyldiltiazem in human plasma?

A reverse-phase HPLC-UV method using a LiChrospher 100 RP-18e column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1M ammonium dihydrogen phosphate, acetonitrile (62:38 v/v), and 0.08% triethylamine (pH 5.9) achieves baseline separation. Extraction employs a 1:1 v/v mixture of diethyl ether and n-hexane, yielding >90% recovery for both analytes. The method is linear (5–200 ng/mL), with intra- and inter-day precision <10% CV and a quantification limit of 5 ng/mL .

Q. How do pharmacokinetic profiles of this compound compare to diltiazem after oral administration?

Following a 90 mg dose of sustained-release diltiazem HCl, this compound plasma concentrations exceed diltiazem levels due to first-pass metabolism. Both compounds remain detectable for 24 hours, with this compound showing delayed peak concentrations. This highlights its role as a pharmacologically active metabolite requiring co-monitoring in pharmacokinetic studies .

Q. What are the key challenges in synthesizing and characterizing N-nitroso derivatives of this compound for analytical reference standards?

Synthesis requires strict control of nitrosation conditions (e.g., nitrous acid treatment) to avoid over-nitrosation. Characterization involves LC-MS/MS for structural confirmation and quantification, alongside NMR for purity validation. Regulatory standards (e.g., USP, EMA) mandate documentation of stability, impurity profiles, and batch-to-batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters for this compound across studies?

Discrepancies may arise from differences in formulations, analytical methods, or population genetics (e.g., CYP3A4/5 polymorphisms). A systematic review (PRISMA-guided) should compare study designs, extraction protocols, and quantification limits. Meta-regression can adjust for covariates like sampling timepoints or co-administered drugs .

Q. What methodological optimizations improve sensitivity and specificity in detecting trace this compound in complex matrices?

  • Mobile phase adjustment : Triethylamine (0.08%) reduces peak tailing by masking residual silanol groups on C18 columns .
  • Extraction optimization : A 1:1 diethyl ether/n-hexane mixture minimizes matrix interference compared to single solvents .
  • Column selection : High-purity silica columns enhance reproducibility under pH 5.9 conditions, avoiding costly pH-stable columns .

Q. How should researchers address conflicting data on this compound’s metabolic stability in vitro vs. in vivo observations?

Conduct intersystem extrapolation using:

  • Hepatocyte incubations to assess CYP-mediated demethylation rates.
  • Physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, plasma protein binding, and tissue distribution data.
  • Cross-species validation to identify translational gaps in metabolic pathways .

Q. What strategies ensure reliable detection of N-nitroso-N-demethyldiltiazem impurities in drug formulations?

  • LC-HRMS : Monitor m/z transitions specific to the nitroso group (e.g., [M+H]+ 415.1 → fragment ions).
  • Stability studies : Track impurity formation under stress conditions (heat, light) per ICH Q3B guidelines.
  • Reference standards : Use certified materials with ≥95% purity, validated against pharmacopeial monographs .

Q. Methodological Best Practices

  • Reporting : Follow Beilstein Journal guidelines—detail extraction solvents, column specifications, and validation parameters (e.g., CV, recovery) in the main text; relegate batch-specific data to supplements .
  • Data validation : Use independent calibration curves for diltiazem and this compound to avoid cross-analyte interference .
  • Ethical compliance : Document plasma sample collection protocols (informed consent, institutional review board approval) per ICMJE standards .

Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMLDISQSWWYOT-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234221, DTXSID60873797
Record name N-Monodemethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Desmethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85100-17-0, 86408-45-9
Record name N-Monodemethyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Monodemethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Desmethyldiltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLDILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 129990612
N-Demethyldiltiazem
CID 129990612
N-Demethyldiltiazem
CID 129990612
N-Demethyldiltiazem
CID 129990612
CID 129990612
N-Demethyldiltiazem
CID 129990612
N-Demethyldiltiazem
CID 129990612
N-Demethyldiltiazem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.